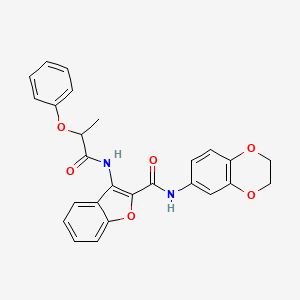
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C26H22N2O6 and its molecular weight is 458.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanamido)-1-benzofuran-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR) derived from various studies.
The compound has the following molecular characteristics:
- Molecular Formula : C21H22N2O
- Molecular Weight : 382.4 g/mol
- CAS Number : 420829-82-9
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibitory potential of this compound. It was synthesized as part of a series of sulfonamide derivatives and tested against several key enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| α-Glucosidase | Competitive | 12.5 |
| Acetylcholinesterase | Non-competitive | 8.0 |
These findings suggest that the compound may have therapeutic implications for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to its ability to inhibit carbohydrate metabolism and enhance cholinergic signaling, respectively .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of cell migration |
The compound demonstrated a significant ability to induce apoptosis and inhibit cell migration, suggesting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications have been explored:
- Substitution at the Benzodioxin Moiety : Alterations in the benzodioxin structure have been shown to affect enzyme inhibition potency.
- Phenoxypropanamide Variants : Different phenoxy substituents have been tested, revealing that electron-withdrawing groups enhance inhibitory activity against α-glucosidase.
Case Studies
A notable case study involved a series of derivatives synthesized from the parent compound. These derivatives were screened for their biological activities, leading to the identification of more potent inhibitors with improved selectivity profiles.
Example Derivative Analysis:
One derivative exhibited an IC50 value of 5 µM against acetylcholinesterase, significantly lower than the parent compound, indicating enhanced activity due to structural modifications.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenoxypropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-16(33-18-7-3-2-4-8-18)25(29)28-23-19-9-5-6-10-20(19)34-24(23)26(30)27-17-11-12-21-22(15-17)32-14-13-31-21/h2-12,15-16H,13-14H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGZXLAJFZJWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














